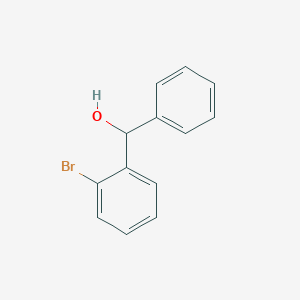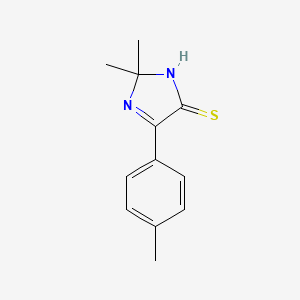
Dimethyl 2-(3-(dimethylamino)allylidene)malonate
Descripción general
Descripción
Dimethyl 2-(3-(dimethylamino)allylidene)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a dimethylamino group and an allylidene group attached to the malonate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-(3-(dimethylamino)allylidene)malonate can be synthesized through a three-component reaction involving dimethyl malonate, α,β-acetylenic aldehydes, and cyclic secondary amines such as pyrrolidine, piperidine, morpholine, and piperazine . The reaction typically occurs under mild conditions and yields the product in good to high yields. The process involves the Knoevenagel condensation of dimethyl malonate with α,β-acetylenic aldehyde, followed by nucleophilic addition of the cyclic amine .
Industrial Production Methods
Industrial production methods for this compound may involve solid-phase synthesis using mesoporous poly-melamine–formaldehyde as a nitrogen-rich porous organic polymer (POP). This method is efficient and environmentally friendly, as it minimizes the use of hazardous reagents and solvents . The reaction is conducted through a ball milling process, which is a non-conventional and greener methodology performed at room temperature under solvent-free conditions .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(3-(dimethylamino)allylidene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted malonates.
Aplicaciones Científicas De Investigación
Dimethyl 2-(3-(dimethylamino)allylidene)malonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of advanced materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl 2-(3-(dimethylamino)allylidene)malonate involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A diester derivative of malonic acid, commonly used in organic synthesis.
Dimethyl (cyclohexylidene)malonate: Another malonate derivative with similar chemical properties.
Uniqueness
Dimethyl 2-(3-(dimethylamino)allylidene)malonate is unique due to the presence of the dimethylamino and allylidene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these unique features.
Propiedades
IUPAC Name |
dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-11(2)7-5-6-8(9(12)14-3)10(13)15-4/h5-7H,1-4H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQKUULYWCSUGA-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=C(C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=C(C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dichloro-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3037749.png)
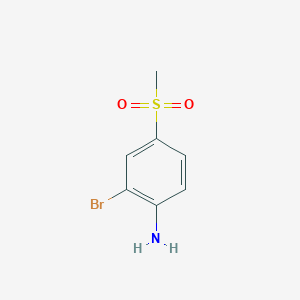
![9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B3037751.png)


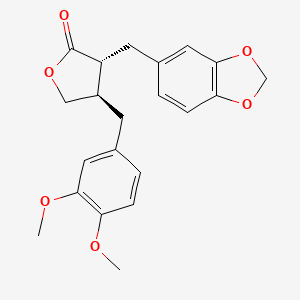

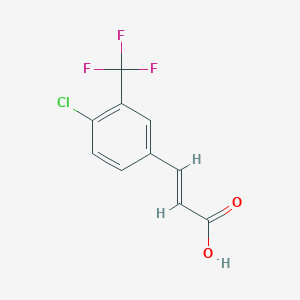
![1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B3037763.png)
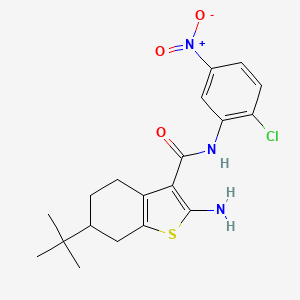
![1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B3037766.png)
![3-Bromo-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B3037767.png)
